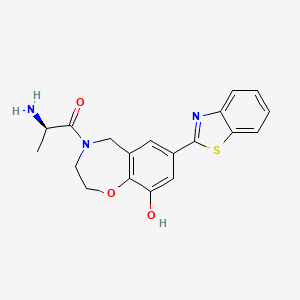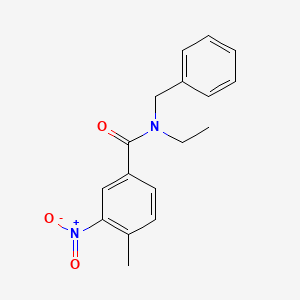
N-(2-chlorophenyl)-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-1-butanesulfonamide, also known as N-Chlorobutanesulfonamide (CBS), is an organic compound that has been widely used in scientific research as a source of chlorine for various reactions. This compound has been found to possess unique properties that make it a valuable tool in many fields of research, including medicinal chemistry, biochemistry, and organic synthesis.
Mécanisme D'action
N-(2-chlorophenyl)-1-butanesulfonamide acts as a source of chlorine in various reactions. The chlorine atom in this compound is highly reactive and can undergo substitution reactions with various nucleophiles. The reactivity of the chlorine atom in this compound is due to the electron-withdrawing effect of the sulfonamide group, which makes the chlorine atom more electrophilic.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound can selectively modify proteins and peptides by reacting with amino acid residues such as cysteine and histidine. This selective modification can lead to changes in protein structure and function, which can have implications in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-1-butanesulfonamide has several advantages as a reagent for lab experiments. It is readily available, easy to handle, and can be stored for long periods without degradation. Additionally, this compound is a versatile reagent that can be used in various reactions. However, this compound has some limitations as well. It can be toxic and corrosive, and care should be taken when handling it. Additionally, the reactivity of the chlorine atom in this compound can lead to unwanted side reactions, which can affect the yield and purity of the final product.
Orientations Futures
N-(2-chlorophenyl)-1-butanesulfonamide has several potential future directions for research. One area of research could be the development of new synthetic methodologies using this compound as a reagent. Another area of research could be the development of new biologically active compounds using this compound as a source of chlorine. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of this compound and its potential applications in various biological processes.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique properties as a source of chlorine. Its synthesis method is efficient and reliable, and it has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. This compound acts as a source of chlorine in various reactions and can selectively modify proteins and peptides. It has several advantages as a reagent for lab experiments, but also has some limitations. Finally, this compound has several potential future directions for research, including the development of new synthetic methodologies and the investigation of its biochemical and physiological effects.
Méthodes De Synthèse
N-(2-chlorophenyl)-1-butanesulfonamide can be synthesized by the reaction of 2-chlorobenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. This method has been widely used in the synthesis of this compound and has been found to be efficient and reliable.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-1-butanesulfonamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, this compound has been used as a source of chlorine for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In biochemistry, this compound has been used as a tool for the selective modification of proteins and peptides. In organic synthesis, this compound has been used as a reagent for the synthesis of various functionalized molecules.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWTQPLPUHVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5297158.png)
![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5297172.png)


![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297187.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)

![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)
![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)
![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)
![2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5297248.png)